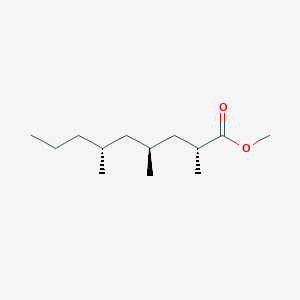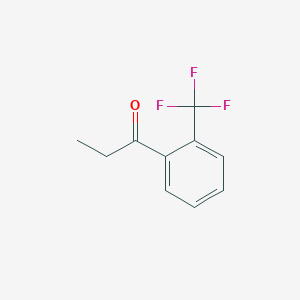
3-(1-Nitropropyl)tetrahydrothiophene 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Nitropropyl)tetrahydrothiophene 1,1-dioxide, also known as NPTT, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. NPTT is a heterocyclic compound that contains a thiophene ring and a nitro group attached to a propyl chain.
Wissenschaftliche Forschungsanwendungen
3-(1-Nitropropyl)tetrahydrothiophene 1,1-dioxide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, this compound has been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In materials science, this compound has been used as a building block for the synthesis of novel polymers and materials. In environmental science, this compound has been studied for its potential use as a sensor for detecting toxic gases.
Wirkmechanismus
The mechanism of action of 3-(1-Nitropropyl)tetrahydrothiophene 1,1-dioxide is not fully understood. However, studies have suggested that this compound may exert its biological effects through the inhibition of the nuclear factor-kappa B (NF-κB) pathway. NF-κB is a transcription factor that plays a key role in inflammation and immune response. Inhibition of NF-κB has been shown to have anti-inflammatory and antioxidant effects, which may explain the potential therapeutic benefits of this compound.
Biochemical and Physiological Effects:
Studies have shown that this compound has anti-inflammatory and antioxidant effects, which may be attributed to its ability to inhibit the NF-κB pathway. This compound has also been shown to inhibit the production of reactive oxygen species (ROS), which are known to play a role in various diseases such as cancer and neurodegenerative diseases. In addition, this compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(1-Nitropropyl)tetrahydrothiophene 1,1-dioxide in lab experiments is its high purity and yield, which allows for reproducible results. Another advantage is its versatility, as it can be used in various fields such as medicinal chemistry, materials science, and environmental science. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 3-(1-Nitropropyl)tetrahydrothiophene 1,1-dioxide. One direction is the development of novel this compound derivatives with improved pharmacological properties. Another direction is the study of the potential use of this compound as a sensor for detecting toxic gases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic benefits in various diseases.
Synthesemethoden
The synthesis of 3-(1-Nitropropyl)tetrahydrothiophene 1,1-dioxide can be achieved through a multistep process that involves the reaction of 3-chlorotetrahydrothiophene with sodium nitrite to form 3-nitrotetrahydrothiophene. The resulting compound is then reacted with propylamine to produce this compound. This method has been optimized to yield high purity and high yield of this compound.
Eigenschaften
CAS-Nummer |
17153-27-4 |
|---|---|
Molekularformel |
C7H13NO4S |
Molekulargewicht |
207.25 g/mol |
IUPAC-Name |
3-(1-nitropropyl)thiolane 1,1-dioxide |
InChI |
InChI=1S/C7H13NO4S/c1-2-7(8(9)10)6-3-4-13(11,12)5-6/h6-7H,2-5H2,1H3 |
InChI-Schlüssel |
AUNLMUKUEBYECH-UHFFFAOYSA-N |
SMILES |
CCC(C1CCS(=O)(=O)C1)[N+](=O)[O-] |
Kanonische SMILES |
CCC(C1CCS(=O)(=O)C1)[N+](=O)[O-] |
Synonyme |
3-(1-Nitropropyl)tetrahydrothiophene 1,1-dioxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



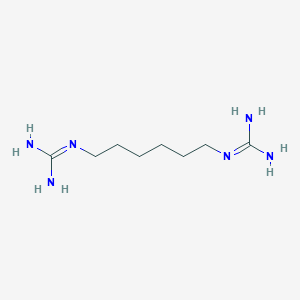

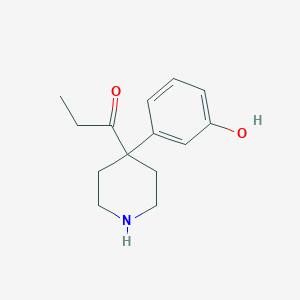
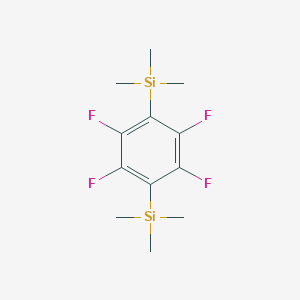
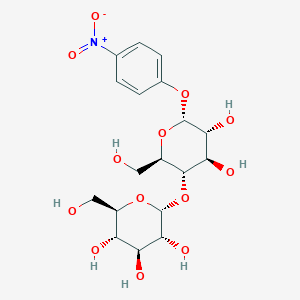
![2-[Di(sec-butoxy)methoxy]butane](/img/structure/B98029.png)
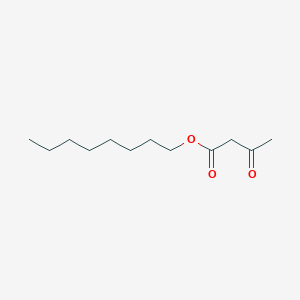


![4-Methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B98035.png)
